molecular formula C15H11FN4S B10943331 2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943331
M. Wt: 298.3 g/mol
InChI Key: MVYWVFMMLHBAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a 4-fluorophenyl group. The presence of these structural motifs imparts the compound with distinct physicochemical properties and biological activities.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate thieno and triazolo intermediates under specific reaction conditions. The reaction typically involves the use of reagents such as triethyl orthoformate and acetic anhydride, followed by cyclization in the presence of a base . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced thieno derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is CDK2 (cyclin-dependent kinase 2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in the context of cancer treatment, where selective inhibition of CDK2 can lead to the suppression of tumor cell proliferation.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural motifs, which confer distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C15H11FN4S

Molecular Weight

298.3 g/mol

IUPAC Name

4-(4-fluorophenyl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C15H11FN4S/c1-8-9(2)21-15-12(8)14-18-13(19-20(14)7-17-15)10-3-5-11(16)6-4-10/h3-7H,1-2H3

InChI Key

MVYWVFMMLHBAIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.